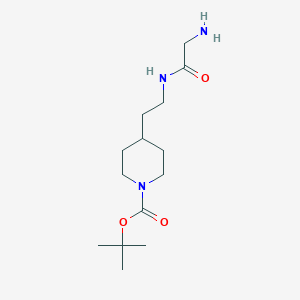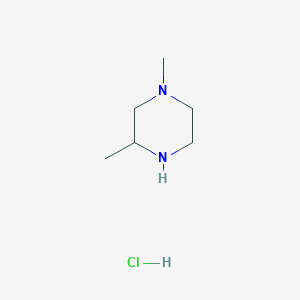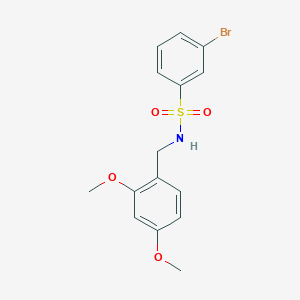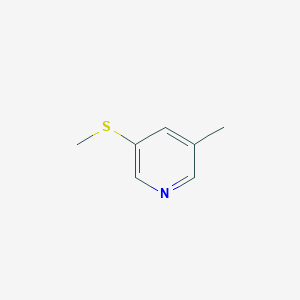
N-(2-ethyl-6-methylphenyl)-1-phenylcyclopentane-1-carboxamide
Descripción general
Descripción
N-(2-ethyl-6-methylphenyl)-1-phenylcyclopentane-1-carboxamide, also known as EMPCP, is a synthetic compound that belongs to the family of cyclopentane carboxamides. EMPCP has been widely studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
Target of Action
It is structurally similar to metolachlor , a chloroacetamide herbicide that targets enzymes such as acetohydroxyacid synthase (AHAS), acetolactate synthase (ALS), and hydroxyphenylpyruvate dioxygenase (HPPD) . These enzymes play crucial roles in the biosynthesis of essential amino acids and other metabolic processes in plants .
Mode of Action
Based on its structural similarity to metolachlor, it can be hypothesized that it might bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-sh) groups . This binding could inhibit the normal function of these targets, leading to disruption of essential metabolic processes .
Biochemical Pathways
Similar compounds like metolachlor have been shown to inhibit the synthesis of very long-chain fatty acids (vlcfas) by binding with a synthase involved in fatty acid elongation . This inhibition disrupts lipid biosynthesis, affecting cell membrane integrity and function .
Pharmacokinetics
Similar compounds like metolachlor are known to be absorbed by the shoots and roots of germinating plants following application to the soil . The bioavailability of such compounds can be influenced by various factors, including soil composition, moisture content, and environmental conditions .
Result of Action
Similar compounds like metolachlor have been shown to increase the leakage of previously absorbed orthophosphate from the roots of susceptible species, indicating a disruption of membrane integrity . This could potentially lead to impaired growth and development of the affected organisms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-ethyl-6-methylphenyl)-1-phenylcyclopentane-1-carboxamide. For instance, soil aeration status has been shown to impact the environmental fate of similar herbicides like metolachlor . Anaerobic conditions in the soil can reduce the adsorption of the herbicide while promoting its desorption, potentially releasing a greater amount of the herbicide from the soil after field application . This can influence the herbicide’s efficacy and environmental impact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-ethyl-6-methylphenyl)-1-phenylcyclopentane-1-carboxamide in lab experiments is its high potency and selectivity for the mu-opioid receptor and CB1 receptor. This makes it a useful tool for studying the effects of these receptors on various physiological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2-ethyl-6-methylphenyl)-1-phenylcyclopentane-1-carboxamide. One area of interest is the development of more potent and selective analogs of this compound for use as therapeutic agents. Another area of interest is the investigation of the potential use of this compound as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on various neurotransmitter systems in the brain.
Aplicaciones Científicas De Investigación
N-(2-ethyl-6-methylphenyl)-1-phenylcyclopentane-1-carboxamide has been studied extensively for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit analgesic, anti-inflammatory, and anticancer properties. This compound has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-3-17-11-9-10-16(2)19(17)22-20(23)21(14-7-8-15-21)18-12-5-4-6-13-18/h4-6,9-13H,3,7-8,14-15H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACKLNMWBZHINJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2(CCCC2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301193110 | |
| Record name | N-(2-Ethyl-6-methylphenyl)-1-phenylcyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301193110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1022394-34-8 | |
| Record name | N-(2-Ethyl-6-methylphenyl)-1-phenylcyclopentanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1022394-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Ethyl-6-methylphenyl)-1-phenylcyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301193110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Thiophenecarboxylic acid, 3-[[(2-ethoxy-2-oxoethyl)amino]sulfonyl]-4-phenyl-, methyl ester](/img/structure/B3074658.png)
![Methyl 3-[(2-methoxy-2-oxoethyl)(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B3074666.png)

![Propyl({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B3074676.png)
![6-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3074683.png)


![[2-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B3074716.png)





![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3074760.png)